

A Technical Review of the Lignans from Schisandra sphenanthera

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Compound of Interest

Compound Name: Schisantherin E

Cat. No.: B2480215

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra sphenanthera Rehd. et Wils., commonly known as the Southern Schisandra fruit ("Nanwuweizi"), is a medicinal plant from the Magnoliaceae family with a long history of use in Traditional Chinese Medicine.[1] Its therapeutic applications are extensive, including the treatment of hepatitis, insomnia, and kidney ailments.[2][1] Modern phytochemical research has identified lignans as the primary bioactive constituents responsible for the plant's diverse pharmacological effects.[2][3] These effects include hepatoprotective, anti-inflammatory, antioxidant, antitumor, and antiviral activities.[2][1][4]

This technical guide provides a comprehensive review of the lignans found in S. sphenanthera. It summarizes the quantitative distribution of these compounds, details the experimental protocols for their isolation and analysis, and illustrates key biological pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Phytochemistry: The Lignans of Schisandra sphenanthera

Approximately 310 natural constituents have been isolated from *S. sphenanthera*, with lignans being the most significant class of compounds.[2][1] The characteristic lignans in *Schisandra* species possess a dibenzocyclooctadiene skeleton.[5][6] *S. sphenanthera* is particularly rich in certain types of these lignans, which distinguishes it from its northern counterpart, *S. chinensis*. The major lignans typically found in *S. sphenanthera* include schisantherin A, (+)-anwulignan, and deoxyschisandrin.[7] Other prominent lignans include schisandrin A and gomisin C.[6]

Quantitative Analysis of Major Lignans

The concentration of individual lignans in the fruit of *S. sphenanthera* can vary based on the geographical origin and harvesting conditions.[8] High-performance liquid chromatography (HPLC), often coupled with photodiode array detection (PAD) and mass spectrometry (MS), is the preferred method for the accurate quantification of these compounds.[9][7]

Table 1: Content of Major Lignans in the Fruit of *Schisandra sphenanthera* from Different Sources.

Lignan	Content Range (mg/g)	Average Content (mg/g)	Reference
Schisandrol A	0.10 - 0.45	0.24	[7]
Schisandrol B	0.07 - 0.31	0.17	[7]
Gomisin G	0.09 - 0.52	0.28	[7]
Schisantherin A	0.85 - 5.64	2.54	[7]
Deoxyschisandrin	0.41 - 2.18	1.11	[7]
Schisandrin B	0.05 - 0.29	0.15	[7]
Schisandrin C	0.03 - 0.21	0.10	[7]
(+)-Anwulignan	0.42 - 3.01	1.48	[7]

| Schisanhenol | 0.08 - 0.35 | 0.19 |[7] |

Data synthesized from a study analyzing sixteen batches of *S. sphenanthera* fruit from various localities in China.[7]

Pharmacological Activities and Mechanisms of Action

The lignans isolated from *S. sphenanthera* exhibit a wide spectrum of biological activities. These properties are the basis for the plant's traditional uses and its potential in modern drug development.

Anti-inflammatory Activity

Several lignans from *S. sphenanthera* have demonstrated potent anti-inflammatory effects. One key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.^[10] For instance, schisandrin C was found to be a potent inhibitor of NO production and also suppressed the protein expression of inflammatory enzymes such as iNOS and COX-2.^[10]

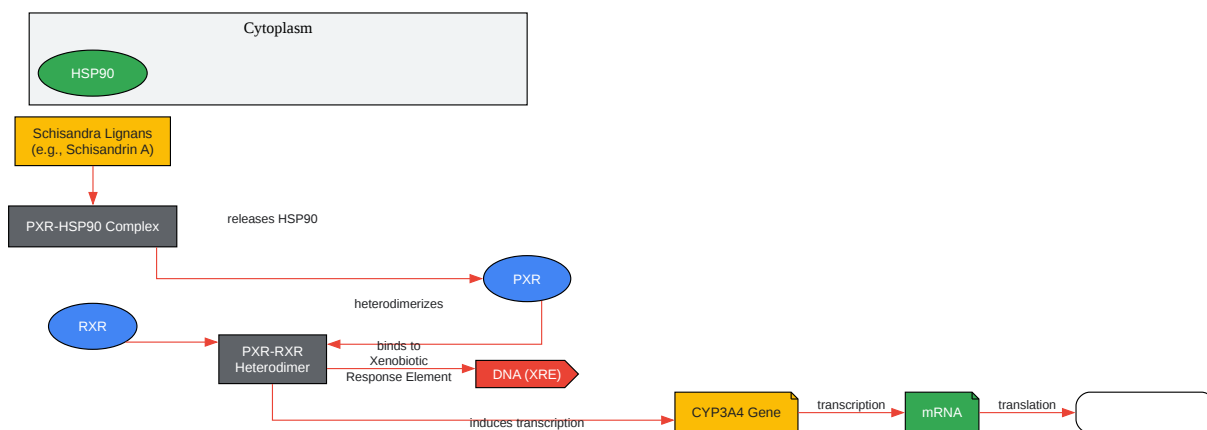
Table 2: Inhibitory Effects of *S. sphenanthera* Lignans on NO Production in LPS-Induced RAW 264.7 Cells.

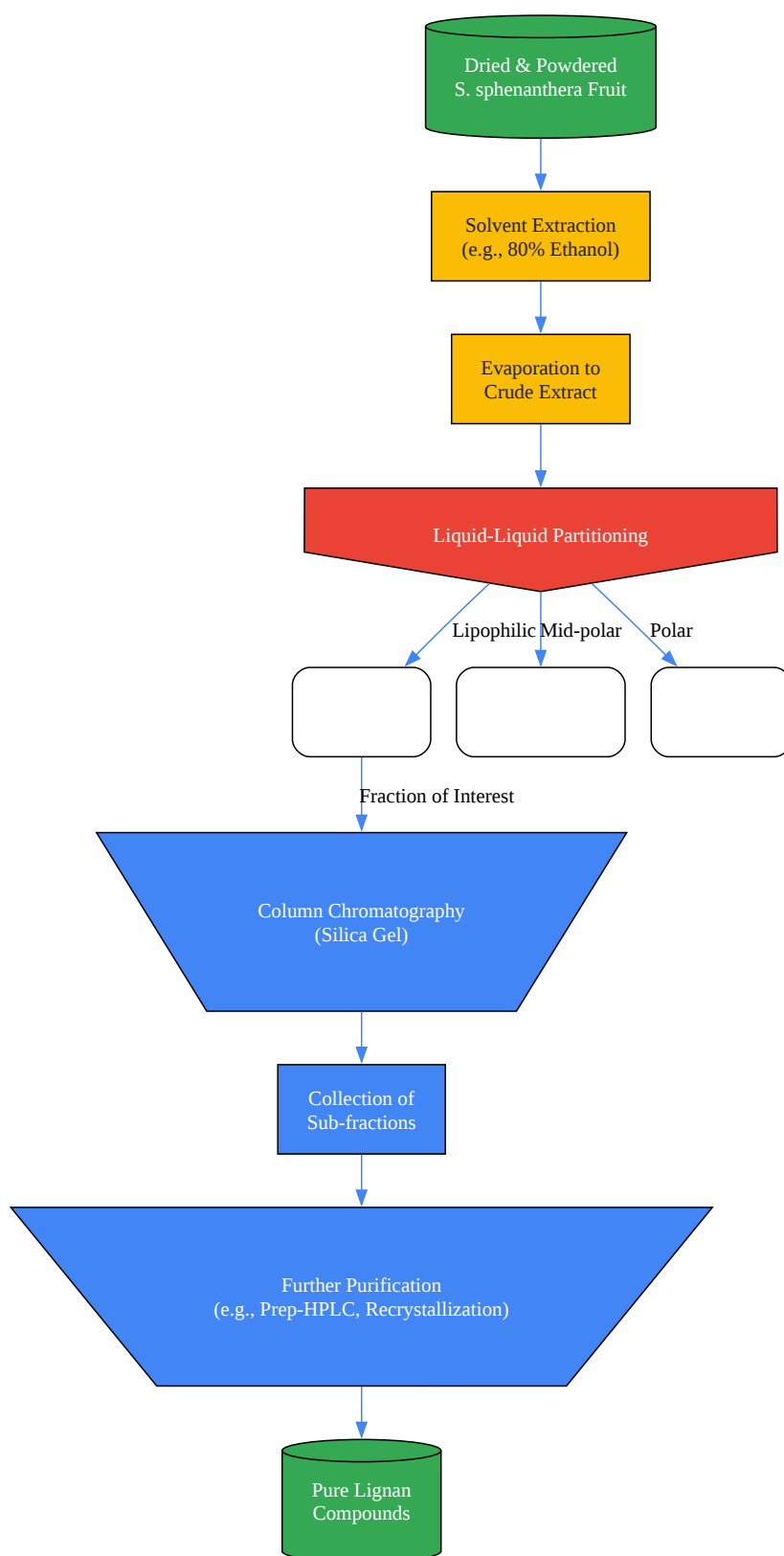
Lignan	IC ₅₀ (μM)	Reference
Gomisin N	15.8 ± 2.1	^[10]
Schisandrin C	8.5 ± 0.5	^[10]
Gomisin D	25.0 ± 1.6	^[10]
Gomisin C	24.8 ± 2.0	^[10]

Celastrol (positive control) had an IC₅₀ value of 1.03 ± 0.12 μM in the same study.^[10]

Hepatoprotective Activity and Enzyme Induction

A significant pharmacological effect of Schisandra lignans is their interaction with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoenzymes.^{[5][6]} Lignans such as schisandrin A and schisandrin B can act as agonists of the pregnane X receptor (PXR).^{[5][11]} Activation of PXR leads to the induction of CYP3A and other phase II metabolizing enzymes, a mechanism that underlies both the hepatoprotective effects and the potential for drug-drug interactions.^{[5][11]} This dual role is critical for drug development professionals to consider.





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